Pharmacopoeial Reference Standard Certification: EP CRS versus Non-Certified Research Grade 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
The European Pharmacopoeia Reference Standard (CRS) for Ondansetron Impurity A, bearing the formal chemical name 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Product Number Y0001345), is manufactured and released under the direct authority of the European Directorate for the Quality of Medicines & HealthCare (EDQM), ensuring strict compliance with Ph. Eur. monograph 2346 system suitability criteria including chromatographic resolution and peak purity specifications . In direct comparison, research-grade 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one supplied by BOC Sciences (95% purity, unspecified certification body) lacks monograph traceability and does not carry a statement of pharmacopoeial compliance . The EP CRS is delivered as a neat substance with specified storage conditions (2-8°C) and unit quantity defined by the issuing pharmacopoeia, while the BOC Sciences product provides only purity percentage without certified stability data, expiry dating, or homogeneity assessment .
| Evidence Dimension | Pharmacopoeial certification status and monograph traceability |
|---|---|
| Target Compound Data | EP CRS Y0001345: certified against Ph. Eur. monograph 2346; neat format; 2-8°C storage; unit quantity defined by EDQM; full monograph compliance documentation |
| Comparator Or Baseline | BOC Sciences CAS 153139-56-1: purity 95%; no pharmacopoeial certification; no monograph traceability statement; unspecified stability data |
| Quantified Difference | Pharmacopoeial certification: Yes (EP CRS) vs. No (BOC Sciences). Certified stability/homogeneity data: Yes vs. No. |
| Conditions | Ph. Eur. monograph 2346; HPLC-UV system suitability for ondansetron impurity profiling |
Why This Matters
For ANDA/NDA regulatory submissions to EMA and FDA, only pharmacopoeial certified reference standards are accepted without additional qualification burden; using a non-certified standard risks method validation rejection, delaying drug approval timelines.
